molecular formula C11H9BrO3 B2902385 2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone CAS No. 1052726-52-9

2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone

Cat. No.: B2902385
CAS No.: 1052726-52-9
M. Wt: 269.094
InChI Key: VNRUABMCQRFWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone is an organic compound with the molecular formula C11H9BrO3. It is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone typically involves the bromination of 1-(6-methoxybenzofuran-2-YL)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used in studies to understand the interaction of brominated compounds with biological systems.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the benzofuran moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and medicinal applications .

Properties

IUPAC Name

2-bromo-1-(6-methoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-14-8-3-2-7-4-11(9(13)6-12)15-10(7)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRUABMCQRFWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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